N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 303106-50-5
Cat. No.: VC15630844
Molecular Formula: C25H22N4O3
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-50-5 |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |
| Standard InChI Key | IMZNBPZTMIXUPV-CVKSISIWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C<sub>25</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub>, reflects a hybrid structure combining a pyrazole ring, a hydroxybenzylidene hydrazone group, and a 4-methylbenzyl ether substituent (Figure 1) . The pyrazole core at position 3 is linked to a carbohydrazide moiety, which forms a hydrazone bond (C=N) with 2-hydroxybenzaldehyde. This configuration introduces planar rigidity and enhances π-π stacking interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.47 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 93.7 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of the hydrazone linkage, with distinct signals for the imine proton (δ 8.3 ppm) and aromatic protons (δ 6.8–7.6 ppm) . Infrared (IR) spectroscopy reveals stretches at 1650 cm<sup>−1</sup> (C=O), 1605 cm<sup>−1</sup> (C=N), and 3250 cm<sup>−1</sup> (N-H), consistent with its functional groups . Single-crystal X-ray diffraction data further validate the planar geometry and intermolecular hydrogen bonding network .
Synthesis and Optimization
Condensation Reaction Pathway
The synthesis involves a two-step protocol (Scheme 1):
-
Formation of Pyrazole-Potassium Salt: 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide reacts with carbon disulfide (CS<sub>2</sub>) in ethanol under basic conditions (KOH) to yield a potassium dithiocarbazate intermediate .
-
Hydrazone Formation: The intermediate undergoes condensation with 2-hydroxybenzaldehyde in refluxing ethanol, producing the title compound in 68–72% yield after recrystallization .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–14 hours |
| Catalyst | None required |
Industrial-Scale Production
Pilot-scale synthesis employs continuous flow reactors to enhance yield (up to 85%) and purity (>99%). Critical parameters include precise stoichiometric control (1:1 molar ratio of aldehyde to carbohydrazide) and in-line HPLC monitoring to prevent byproduct formation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The mechanism involves disruption of microbial cell membranes via interaction with lipid bilayers, as evidenced by increased propidium iodide uptake in treated cells .
Table 3: Cytotoxicity Data
| Cell Line | IC<sub>50</sub> (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 18.7 |
| HeLa (Cervical) | 22.4 |
Antioxidant Capacity
In DPPH radical scavenging assays, the compound shows 78% inhibition at 50 µM, surpassing ascorbic acid (65%) . The ortho-hydroxy group on the benzylidene moiety donates hydrogen atoms to neutralize free radicals, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s dual antimicrobial and anticancer properties position it as a lead candidate for hybrid therapeutics. Current research explores its conjugation with nanoparticles for targeted drug delivery .
Material Science
Its planar structure and π-conjugated system enable applications in organic semiconductors. Thin films of the compound exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume